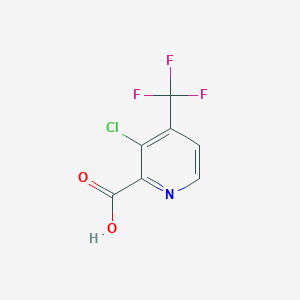

3-Chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-4-3(7(9,10)11)1-2-12-5(4)6(13)14/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDORPWNWWOLVPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466917 | |

| Record name | 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796090-27-2 | |

| Record name | 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Chloro-4-(trifluoromethyl)-2-pyridinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a chlorine atom, a trifluoromethyl group, and a carboxylic acid moiety on the pyridine ring, makes it a valuable intermediate for accessing complex molecular architectures with diverse biological activities. This technical guide provides a comprehensive overview of the primary synthetic routes to this important compound, delving into the underlying chemical principles, step-by-step experimental protocols, and critical process considerations. The methodologies discussed herein are grounded in established chemical literature and patents, offering researchers and process chemists a reliable resource for the preparation of this compound.

Introduction: The Significance of Substituted Picolinic Acids

Picolinic acid and its derivatives are a critical class of heterocyclic compounds widely utilized in medicinal chemistry and materials science.[1][2] The introduction of substituents such as halogens and trifluoromethyl groups can profoundly influence the physicochemical properties and biological activity of the parent molecule. The trifluoromethyl group, in particular, is a well-known bioisostere for various functional groups and can enhance metabolic stability, lipophilicity, and binding affinity. The target molecule, this compound, combines these features, making it a highly sought-after intermediate in drug discovery and development.

This guide will explore the most scientifically sound and practically viable methods for the synthesis of this compound, with a focus on regioselectivity and overall efficiency.

Primary Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. The most prominent and effective methods involve the regioselective functionalization of a pre-functionalized pyridine ring. The key strategies that will be discussed in detail are:

-

Directed Ortho-Metalation (DoM) and Carboxylation: This is arguably the most direct and elegant approach, involving the regioselective deprotonation of a suitable pyridine precursor followed by quenching with carbon dioxide.

-

Hydrolysis of a Nitrile Precursor: This classic method involves the synthesis of the corresponding 2-cyano-pyridine derivative, which is then hydrolyzed to the carboxylic acid.

-

Oxidation of a 2-Methylpyridine Derivative: This strategy relies on the oxidation of a methyl group at the 2-position of the pyridine ring to the carboxylic acid.

The choice of a particular synthetic route will often depend on the availability of starting materials, scalability, and the desired purity of the final product.

Detailed Synthetic Methodologies

Synthesis via Directed Ortho-Metalation (DoM) and Carboxylation

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds.[3][4] The strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. In the case of 3-chloro-4-(trifluoromethyl)pyridine, the pyridine nitrogen and the chloro and trifluoromethyl substituents collectively influence the regioselectivity of the lithiation.

The most plausible pathway for the synthesis of this compound via DoM is the regioselective lithiation of 3-chloro-4-(trifluoromethyl)pyridine at the 2-position, followed by carboxylation with carbon dioxide.

Caption: Directed ortho-metalation and carboxylation of 3-chloro-4-(trifluoromethyl)pyridine.

3.1.1. Causality Behind Experimental Choices

-

Choice of Base: Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) are essential for efficient deprotonation of the pyridine ring without competing nucleophilic addition.[5] The choice between these bases can influence the regioselectivity and yield of the reaction.

-

Reaction Temperature: These reactions are typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the highly reactive organolithium intermediate.

-

Carboxylation: Solid carbon dioxide (dry ice) is a readily available and effective electrophile for introducing the carboxylic acid group. An acidic workup is necessary to protonate the resulting carboxylate salt.

3.1.2. Experimental Protocol: Directed Ortho-Metalation and Carboxylation

-

Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum is assembled.

-

Charging the Reagents: The flask is charged with a solution of 3-chloro-4-(trifluoromethyl)pyridine in a dry, aprotic solvent such as tetrahydrofuran (THF).

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of the Base: A solution of lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) in a suitable solvent is added dropwise to the cooled solution while maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for a specified period to ensure complete deprotonation.

-

Carboxylation: An excess of freshly crushed dry ice is added to the reaction mixture in one portion. The cooling bath is removed, and the mixture is allowed to warm to room temperature overnight.

-

Workup and Isolation: The reaction is quenched with water, and the aqueous layer is acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Table 1: Representative Reaction Parameters for Directed Ortho-Metalation

| Parameter | Value |

| Starting Material | 3-Chloro-4-(trifluoromethyl)pyridine |

| Base | Lithium diisopropylamide (LDA) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78 °C |

| Electrophile | Carbon Dioxide (dry ice) |

| Typical Yield | 60-80% |

Synthesis via Hydrolysis of a Nitrile Precursor

Another well-established method for the synthesis of carboxylic acids is the hydrolysis of the corresponding nitrile.[6][7] This approach requires the initial synthesis of 3-chloro-4-(trifluoromethyl)-2-cyanopyridine.

Caption: Hydrolysis of 3-chloro-4-(trifluoromethyl)-2-cyanopyridine.

3.2.1. Synthesis of the Nitrile Precursor

The key intermediate, 3-chloro-4-(trifluoromethyl)-2-cyanopyridine, can be synthesized from a suitable precursor, such as 2,3-dichloro-4-(trifluoromethyl)pyridine, via a nucleophilic aromatic substitution reaction with a cyanide salt.

3.2.2. Causality Behind Experimental Choices

-

Hydrolysis Conditions: The hydrolysis of the nitrile can be carried out under either acidic or basic conditions. Basic hydrolysis, often using sodium hydroxide, is typically preferred for its efficiency.[6]

-

Reaction Temperature: The hydrolysis reaction usually requires heating to proceed at a reasonable rate.

3.2.3. Experimental Protocol: Hydrolysis of 3-Chloro-4-(trifluoromethyl)-2-cyanopyridine

-

Reaction Setup: A solution of 3-chloro-4-(trifluoromethyl)-2-cyanopyridine in a suitable solvent (e.g., ethanol/water mixture) is placed in a round-bottom flask.

-

Addition of Base: An aqueous solution of sodium hydroxide is added to the flask.

-

Heating: The reaction mixture is heated to reflux and monitored by a suitable analytical technique (e.g., TLC or HPLC) until the starting material is consumed.

-

Workup and Isolation: The reaction mixture is cooled to room temperature, and the organic solvent is removed under reduced pressure. The aqueous residue is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried.

Table 2: Comparison of Hydrolysis Conditions

| Condition | Reagents | Advantages | Disadvantages |

| Acidic | H2SO4, H2O | Can sometimes lead to cleaner reactions. | May require harsher conditions and longer reaction times. |

| Basic | NaOH, H2O | Generally faster and more efficient. | May lead to the formation of salt byproducts that require removal. |

Synthesis via Oxidation of a 2-Methylpyridine Derivative

The oxidation of a methyl group to a carboxylic acid is a fundamental transformation in organic synthesis.[8][9] This route would necessitate the synthesis of 2-methyl-3-chloro-4-(trifluoromethyl)pyridine as the starting material.

Caption: Oxidation of 2-methyl-3-chloro-4-(trifluoromethyl)pyridine.

3.3.1. Causality Behind Experimental Choices

-

Oxidizing Agent: Strong oxidizing agents such as potassium permanganate (KMnO4) or potassium dichromate are typically employed for this transformation. The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or degradation of the pyridine ring.

-

Reaction Medium: The oxidation is often carried out in an aqueous medium, sometimes with the addition of a co-solvent to improve the solubility of the starting material.

3.3.2. Experimental Protocol: Oxidation of 2-Methyl-3-chloro-4-(trifluoromethyl)pyridine

-

Reaction Setup: 2-Methyl-3-chloro-4-(trifluoromethyl)pyridine is suspended in water in a round-bottom flask.

-

Addition of Oxidant: A solution of potassium permanganate in water is added portion-wise to the reaction mixture.

-

Heating: The reaction is heated to reflux for several hours until the purple color of the permanganate has disappeared.

-

Workup and Isolation: The hot reaction mixture is filtered to remove the manganese dioxide byproduct. The filtrate is cooled and acidified with a mineral acid to precipitate the carboxylic acid. The product is collected by filtration, washed with cold water, and dried.

Conclusion and Future Perspectives

The synthesis of this compound is a challenging yet achievable endeavor for the skilled synthetic chemist. The directed ortho-metalation approach offers the most direct and regioselective route, while the hydrolysis of a nitrile precursor and the oxidation of a methyl group provide viable alternatives. The choice of the optimal synthetic strategy will be dictated by factors such as the availability of starting materials, desired scale of production, and the specific requirements of the downstream applications.

Future research in this area may focus on the development of more sustainable and atom-economical synthetic methods, such as C-H activation/carboxylation reactions catalyzed by transition metals. Furthermore, the exploration of flow chemistry for the synthesis of this important building block could offer significant advantages in terms of safety, scalability, and process control.

References

- 1. EP2901857A1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 4. baranlab.org [baranlab.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Oxidation of certain methylpyridines to pyridine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Characterization of Dabrafenib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabrafenib, also known by its development code GSK2118436, is a potent and selective inhibitor of BRAF kinase, an essential component of the MAPK/ERK signaling pathway.[1][2] This pathway plays a crucial role in regulating cell growth, proliferation, and differentiation.[3][4] In many cancers, particularly melanoma, mutations in the BRAF gene, most commonly the V600E mutation, lead to constitutive activation of the BRAF protein and uncontrolled cell proliferation.[3][4] Dabrafenib is an ATP-competitive inhibitor that selectively targets the mutated forms of BRAF, leading to the inhibition of downstream signaling and subsequent tumor growth inhibition.[1][2] Marketed as Tafinlar®, it is often used in combination with the MEK inhibitor Trametinib to enhance efficacy and overcome resistance mechanisms.[3][5]

This technical guide provides a comprehensive overview of the characterization data for Dabrafenib, intended to support researchers and drug development professionals in their work with this important therapeutic agent. The following sections will delve into its physicochemical properties, spectroscopic and crystallographic data, established analytical methodologies, and its mechanism of action.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug substance is fundamental for formulation development, pharmacokinetic studies, and ensuring consistent product quality. Dabrafenib is a white solid with specific solubility characteristics that are important for its oral bioavailability.[6]

| Property | Value | Source |

| Chemical Name | N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | [7] |

| Molecular Formula | C23H20F3N5O2S2 | [7] |

| Molecular Weight | 519.56 g/mol | [7] |

| Melting Point | 214-216°C | [6] |

| Solubility | Soluble in DMSO (up to 30 mg/ml with warming), or in Ethanol (up to 1 mg/ml with warming) | [6] |

| pKa | 6.62 ± 0.10 (Predicted) | [6] |

| LogP | Not explicitly found in search results. | |

| Appearance | White to off-white solid | [6] |

Spectroscopic and Crystallographic Characterization

Spectroscopic and crystallographic data are essential for the unambiguous identification and structural elucidation of a drug molecule.

Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of Dabrafenib and its metabolites in biological matrices.[7][8] In positive electrospray ionization mode, Dabrafenib typically shows a protonated molecular ion [M+H]+ at m/z 520.10.[7] A common fragmentation transition used for quantification in multiple reaction monitoring (MRM) is m/z 520.10 → 176.98.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR spectral data with peak assignments were not detailed in the provided search results, 1H-NMR and 13C-NMR are standard techniques used to confirm the chemical structure of Dabrafenib and its impurities.[9] These analyses are crucial for verifying the identity and purity of the synthesized compound.

Crystal Structure

The solid-state properties of a drug, including its crystalline form, can significantly impact its stability, solubility, and bioavailability. Dabrafenib has been shown to exist in multiple polymorphic forms, as well as solvates and a hydrate.[10] Crystal form screening has identified at least three anhydrous polymorphs (I, II, and III).[10] The relative stability of these polymorphs has been investigated, with computational studies suggesting that form II is the most stable.[10] The crystal structure of Dabrafenib in complex with the BRAF kinase domain has been determined by X-ray diffraction, providing insight into its binding mode at the molecular level.[11]

Experimental Protocols

The following protocols are based on established methods for the analysis of Dabrafenib and are intended to serve as a starting point for laboratory investigations.

Quantitative Analysis of Dabrafenib in Human Plasma by LC-MS/MS

This method is crucial for pharmacokinetic studies and therapeutic drug monitoring.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma, add an internal standard solution (e.g., deuterated Dabrafenib).[8]

-

Add 300 µL of acetonitrile containing 1% (v/v) formic acid to precipitate the plasma proteins.[8]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., Accucore® C18, 2.1 × 50 mm; 2.6 µm).[8]

-

Mobile Phase A: Water with 0.1% (v/v) formic acid.[8]

-

Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.[8]

-

Flow Rate: 500 µL/min.[8]

-

Gradient Elution: A suitable gradient to separate Dabrafenib from its metabolites and other plasma components.

3. Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).[7]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[7]

-

MRM Transition for Dabrafenib: m/z 520.10 → 176.98.[7]

-

MRM Transition for Internal Standard: A specific transition for the deuterated analog.

4. Validation:

-

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.[12][13]

Workflow for LC-MS/MS Analysis

Caption: Workflow for the quantitative analysis of Dabrafenib in plasma.

Mechanism of Action

Dabrafenib exerts its therapeutic effect by targeting the constitutively activated BRAF kinase in cancer cells harboring BRAF V600 mutations.[1][2]

The MAPK/ERK Signaling Pathway:

Under normal physiological conditions, the MAPK/ERK pathway is tightly regulated and is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface. This leads to the activation of RAS proteins, which in turn activate RAF kinases (including BRAF). Activated BRAF then phosphorylates and activates MEK1/2, which subsequently phosphorylates and activates ERK1/2. Activated ERK translocates to the nucleus and phosphorylates various transcription factors, leading to the expression of genes involved in cell proliferation, survival, and differentiation.[4]

Inhibition by Dabrafenib:

In cancer cells with a BRAF V600 mutation, the BRAF protein is constitutively active, leading to persistent downstream signaling through MEK and ERK, independent of upstream signals.[3][4] This drives uncontrolled cell proliferation and tumor growth.[3][4] Dabrafenib acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the mutant BRAF kinase and locking it in an inactive conformation.[2][14] This blocks the phosphorylation of MEK and ERK, thereby inhibiting the aberrant signaling cascade.[2][15] The ultimate result is a decrease in tumor cell proliferation and the induction of apoptosis.[2][15]

Caption: The MAPK signaling pathway and the inhibitory action of Dabrafenib.

Conclusion

Dabrafenib is a cornerstone in the targeted therapy of BRAF-mutant cancers. A comprehensive understanding of its chemical and physical properties, as well as robust analytical methods for its characterization and quantification, are paramount for its successful development and clinical application. This guide has provided a detailed overview of the key characterization data for Dabrafenib, offering valuable insights and practical protocols for researchers and drug development professionals. The continued investigation into its properties and mechanisms will undoubtedly contribute to the optimization of cancer therapies.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]

- 4. medschool.co [medschool.co]

- 5. droracle.ai [droracle.ai]

- 6. chembk.com [chembk.com]

- 7. japsonline.com [japsonline.com]

- 8. Simultaneous quantification of dabrafenib, hydroxy-dabrafenib and trametinib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. rcsb.org [rcsb.org]

- 12. Simple and cost-effective liquid chromatography-mass spectrometry method to measure dabrafenib quantitatively and six metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ovid.com [ovid.com]

- 14. researchgate.net [researchgate.net]

- 15. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Structural Analysis of 3-Chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid

Abstract

This technical guide provides a detailed framework for the comprehensive structural analysis of 3-Chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid, a critical heterocyclic building block in modern medicinal and agricultural chemistry. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices. It integrates multi-technique spectroscopic data—including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to build a self-validating system for unambiguous structural confirmation. Each protocol is presented with an emphasis on scientific integrity, ensuring that the described methodologies provide a robust and reliable characterization of the target molecule.

Introduction

This compound is a highly functionalized pyridine derivative. Its unique substitution pattern, featuring a carboxylic acid, a chlorine atom, and a trifluoromethyl group, makes it a versatile intermediate for the synthesis of complex bioactive molecules. The precise arrangement of these substituents on the pyridine ring is paramount to the efficacy and safety of the final products. Consequently, rigorous structural elucidation is not merely a quality control step but a foundational requirement for its application in research and development.

This guide offers an in-depth exploration of the analytical methodologies required to confirm the identity and structure of this compound. We will dissect the expected outcomes from primary spectroscopic techniques, provide field-proven experimental protocols, and illustrate how these data points coalesce to provide a complete and validated structural picture.

Molecular Profile and Physicochemical Properties

A foundational step in any analysis is to consolidate the known properties of the molecule. This data serves as a reference against which experimental results are compared.

| Property | Value | Source(s) |

| IUPAC Name | 3-chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid | [1] |

| Synonyms | 3-chloro-4-(trifluoromethyl)picolinic acid | |

| CAS Number | 796090-27-2 | |

| Molecular Formula | C₇H₃ClF₃NO₂ | [2] |

| Molecular Weight | 225.55 g/mol | [2] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 141-143 °C (Isomer specific) | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

| pKa (Predicted) | 1.77 ± 0.25 | [3] |

Synthesis Context for Structural Analysis

While this guide focuses on analysis, understanding the synthetic origin is crucial for the analytical scientist. This compound is typically prepared through multi-step synthesis involving the construction and subsequent functionalization of the pyridine ring. Potential process-related impurities could include regioisomers, precursors, or by-products from chlorination or fluorination steps. A robust analytical workflow must be capable of not only confirming the target structure but also identifying and quantifying any such impurities.

Core Methodologies for Structural Elucidation

A multi-modal approach is essential for the unambiguous structural determination of a complex molecule like this compound. No single technique provides all the necessary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all indispensable.

Expertise & Rationale: The combination of these three NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and directly confirms the presence and electronic environment of the trifluoromethyl group. The choice of a polar aprotic solvent like DMSO-d₆ is strategic; it readily dissolves the carboxylic acid and its acidic proton is often observed as a broad resonance, preventing exchange with residual water that might be present in other solvents like CDCl₃.

4.1.1 Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

-

~13-14 ppm (1H, broad singlet): This signal corresponds to the acidic proton of the carboxylic acid (-COOH). Its broadness is due to hydrogen bonding and chemical exchange.

-

~8.7 ppm (1H, doublet): This signal is assigned to the proton at the C6 position (H-6). It appears as a doublet due to coupling with the proton at C5. Its downfield shift is influenced by the adjacent nitrogen atom.

-

~8.0 ppm (1H, doublet): This signal is assigned to the proton at the C5 position (H-5). It appears as a doublet from coupling to H-6.

4.1.2 Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)

-

~165 ppm: Carboxylic acid carbon (C=O).

-

~152 ppm: C2, the carbon bearing the carboxylic acid group.

-

~148 ppm (quartet): C4, the carbon attached to the CF₃ group. The signal is split into a quartet by coupling with the three fluorine atoms.

-

~140 ppm: C6, the carbon adjacent to the nitrogen.

-

~125 ppm (quartet): The trifluoromethyl carbon (-CF₃). This is a key signal, and its large C-F coupling constant is characteristic.

-

~123 ppm: C5, the carbon between the CF₃ and H-6.

-

~120 ppm: C3, the carbon bearing the chlorine atom.

4.1.3 Predicted ¹⁹F NMR Spectral Data (376 MHz, DMSO-d₆)

-

~ -60 to -65 ppm (singlet): A single, sharp signal corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.[4][5] The ¹⁹F nucleus is highly sensitive, making this a definitive experiment for confirming the presence of the -CF₃ group.[6] The chemical shift is sensitive to the electronic environment, and its position confirms its attachment to an electron-deficient aromatic ring.[7]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 10-15 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C spectra.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high resolution. Maintain a constant sample temperature, typically 25 °C.

-

¹H NMR Acquisition: Acquire data with a standard pulse sequence. Typically, 8-16 scans are sufficient due to the high sensitivity of the proton nucleus.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.

-

¹⁹F NMR Acquisition: Use a standard proton-decoupled pulse sequence. This experiment is typically fast due to the 100% natural abundance and high sensitivity of ¹⁹F. An external reference like CFCl₃ (0 ppm) is used for chemical shift calibration.

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and pick peaks for all spectra.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Expertise & Rationale: Electrospray ionization (ESI) is the preferred method for this molecule due to the presence of the acidic carboxylic acid group, which is easily ionized in either positive or negative mode. High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition, as it can distinguish the exact mass of C₇H₃ClF₃NO₂ from other potential formulas with the same nominal mass.

Expected Results (ESI-HRMS):

-

Molecular Ion: The most crucial piece of information is the mass of the molecular ion.

-

In negative ion mode, expect to see the deprotonated molecule [M-H]⁻ at m/z 223.9728.

-

In positive ion mode, the protonated molecule [M+H]⁺ would be at m/z 225.9880.

-

-

Isotopic Pattern: A key validation point is the isotopic signature of chlorine. The spectrum will show two peaks for any chlorine-containing ion: one for the ³⁵Cl isotope and a second, smaller peak at m/z + 2 for the ³⁷Cl isotope, with a characteristic intensity ratio of approximately 3:1.[8]

-

Key Fragmentation: Fragmentation of the molecular ion provides a fingerprint for the structure.[9][10] Common losses include:

-

Loss of H₂O (18 Da): From the carboxylic acid group.

-

Loss of COOH (45 Da): Cleavage of the entire carboxylic acid group is a common fragmentation pathway for aromatic acids.[11]

-

Loss of Cl (35/37 Da): Cleavage of the C-Cl bond.

-

Loss of CF₃ (69 Da): Cleavage of the C-CF₃ bond.

-

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Chromatography (Optional but Recommended): Use a reverse-phase C18 column to ensure sample purity before it enters the mass spectrometer. A simple gradient of water and acetonitrile (both with 0.1% formic acid for positive mode or ammonium acetate for negative mode) is typically sufficient.

-

Mass Spectrometer Setup: Calibrate the instrument to ensure high mass accuracy. Set the ionization source to ESI, in either positive or negative ion mode.

-

Data Acquisition: Acquire data in full scan mode to detect the molecular ion and its isotopic pattern. Subsequently, perform tandem MS (MS/MS) experiments by isolating the molecular ion and fragmenting it to observe the characteristic losses described above.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

Expertise & Rationale: For this compound, IR is used to quickly confirm the presence of the carboxylic acid and the carbon-halogen bonds. The characteristic broad O-H stretch of the carboxylic acid dimer is unmistakable. The strong absorptions from the C-F bonds of the trifluoromethyl group provide further confirmatory evidence.

Expected Characteristic Absorption Bands:

-

3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, typically showing broad absorption due to hydrogen bonding.[12]

-

~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl group.[12][13]

-

~1600, ~1450 cm⁻¹: C=C and C=N stretching vibrations within the pyridine ring.

-

1350-1100 cm⁻¹ (strong, multiple bands): C-F stretching vibrations of the -CF₃ group.

-

~800-700 cm⁻¹: C-Cl stretching vibration.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the dry powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding ~1 mg of sample with ~100 mg of dry KBr and pressing it into a transparent disk.

-

Background Collection: Before running the sample, collect a background spectrum of the empty ATR crystal or the pure KBr pellet. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.

-

Sample Analysis: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background. Identify and label the key absorption peaks.

Integrated Analytical Workflow and Data Visualization

Caption: Integrated workflow for the structural validation of the target molecule.

Safety and Handling

Professionals handling this compound must be aware of its potential hazards.

-

Hazard Identification: Based on safety data for this and structurally related compounds, this compound should be handled as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid dust formation. In case of contact with skin or eyes, rinse immediately and thoroughly with water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 3-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLIC ACID | 80194-68-9 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]

reactivity profile of 3-Chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid

An In-depth Technical Guide to the Reactivity Profile of 3-Chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Scaffold in Modern Chemistry

This compound is a highly functionalized heterocyclic compound that has garnered significant interest as a versatile building block in the synthesis of complex molecules. Its utility is particularly pronounced in the fields of drug discovery and agrochemicals, where the strategic incorporation of a trifluoromethylpyridine moiety can confer desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2][3] The unique arrangement of its three distinct functional groups—a carboxylic acid at the 2-position, a chloro group at the 3-position, and a strongly electron-withdrawing trifluoromethyl group at the 4-position—creates a nuanced and powerful reactivity profile.

This guide provides an in-depth analysis of the molecule's reactivity, offering field-proven insights into its synthetic transformations. We will explore the electronic landscape of the pyridine ring and detail the specific reactions at each functional site, providing not just protocols but the causal reasoning behind experimental choices.

Chapter 1: Electronic Profile and its Influence on Reactivity

The reactivity of this compound is fundamentally governed by the electronic interplay of its substituents. The trifluoromethyl (CF3) group is one of the most powerful electron-withdrawing groups used in medicinal chemistry, with a Hammett constant (σp) of 0.54.[2] Its placement at the 4-position significantly lowers the electron density of the entire pyridine ring. This has several key consequences:

-

Activation towards Nucleophilic Attack: The electron-deficient nature of the ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the electron-withdrawing group.

-

Increased Acidity: The inductive effect of the CF3 group increases the acidity of the C2-carboxylic acid proton, potentially influencing reaction conditions for its modification.

-

Modulation of the Pyridine Nitrogen Basicity: The overall electron withdrawal decreases the basicity of the pyridine nitrogen, affecting its ability to coordinate with metals or be protonated.

The chlorine atom at the 3-position and the carboxylic acid at the 2-position further contribute to this electronic landscape and introduce steric considerations that influence the accessibility of each reactive site.

Chapter 2: Transformations of the C2-Carboxylic Acid

The carboxylic acid is often the primary handle for synthetic elaboration, allowing for the introduction of diverse functionalities through well-established reactions.

Amide Bond Formation: A Gateway to Bioactive Molecules

The conversion of the carboxylic acid to an amide is one of the most critical reactions for this scaffold, frequently employed in the late stages of drug synthesis to couple the pyridine core with other fragments.[4][5]

Causality in Method Selection: The choice of coupling method depends on the complexity and sensitivity of the amine coupling partner.

-

Acid Chloride Formation: For simple, robust amines, conversion of the carboxylic acid to the highly reactive acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride is efficient. However, this method's harshness can be incompatible with sensitive functional groups. Interestingly, studies on picolinic acid have shown that using thionyl chloride can sometimes lead to unintended chlorination of the pyridine ring at the 4-position, a side reaction that must be considered.[6][7]

-

Peptide Coupling Reagents: For more delicate substrates, a wide array of peptide coupling reagents is preferred. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) activate the carboxylic acid under mild conditions, minimizing side reactions and racemization (if applicable). These reagents are the standard for modern pharmaceutical synthesis.[7][8]

Experimental Protocol: Amide Coupling via EDC/HOBt

-

Dissolution: Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Activation: Add HOBt (1.2 eq.) and EDC (1.2 eq.) to the solution. Stir at room temperature for 30-60 minutes. The formation of the activated ester can be monitored by TLC or LC-MS. Rationale: This pre-activation step ensures the carboxylic acid is ready to react efficiently with the amine, minimizing side reactions.

-

Amine Addition: Add the desired amine (1.1 eq.) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq.) to the reaction mixture. Rationale: The base scavenges the HCl produced during the reaction, driving the equilibrium towards product formation.

-

Reaction: Stir the reaction at room temperature until completion (typically 4-24 hours).

-

Work-up and Purification: Upon completion, dilute the reaction with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., sat. NaHCO3), and brine. Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Decarboxylation Reactions

Pyridine-2-carboxylic acids (picolinic acids) are known to undergo thermal decarboxylation.[9][10] This reaction proceeds through a zwitterionic intermediate, which can then react with electrophiles.[11]

The Hammick Reaction: In the presence of a carbonyl compound (an aldehyde or ketone), the decarboxylation can lead to the formation of 2-pyridyl-carbinols. This process, known as the Hammick reaction, involves the in-situ formation of a reactive ylide or carbene intermediate after the loss of CO2, which then attacks the carbonyl electrophile.[12] The strongly electron-withdrawing substituents on the pyridine ring in the title compound would likely influence the stability and reactivity of this intermediate.

| Reaction | Conditions | Product Type | Reference |

| Amidation | EDC, HOBt, Amine, DIPEA in DMF | N-Substituted Amide | [7] |

| Acid Chloride Formation | SOCl2 or (COCl)2 in DCM | Acyl Chloride | [6] |

| Thermal Decarboxylation | High Temperature (e.g., >150 °C) in solvent | 3-Chloro-4-(trifluoromethyl)pyridine | [9][11] |

| Hammick Reaction | Heat in presence of an aldehyde/ketone | 2-Pyridyl-carbinol derivative | [12] |

| Table 1: Summary of Reactions at the C2-Carboxylic Acid. |

Chapter 3: Reactivity of the C3-Chloro Substituent

The chlorine atom at the C3 position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

While the pyridine ring is activated for SNAr, the 3-position is generally less reactive than the 2-, 4-, and 6-positions. Nucleophilic attack is most favored at positions para or ortho to strong electron-withdrawing groups. In pentafluoropyridine, for instance, initial nucleophilic attack occurs preferentially at the C4 position.[13] For the title compound, the CF3 group at C4 activates the C3 position for SNAr, but harsh conditions (high temperatures, strong nucleophiles) may be required. Reactions with nucleophiles like morpholine have been reported for similar chloro-trifluoromethyl-nicotinic acids.[14]

Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are the cornerstone of modern synthetic chemistry for constructing biaryl and substituted aromatic systems.

Suzuki-Miyaura Coupling: This is one of the most widely used methods for forming C-C bonds. It involves the palladium-catalyzed reaction of the chloropyridine with a boronic acid or ester. While 2-chloropyridines can be challenging substrates due to potential catalyst inhibition by the pyridine nitrogen, effective ligand systems have been developed to overcome this.[15][16] For 3-chloropyridines, standard Pd catalysts like Pd(PPh3)4 or systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a suitable base (e.g., K2CO3, K3PO4) are generally effective.[17]

Nickel-Catalyzed Coupling: Nickel catalysis has emerged as a powerful, cost-effective alternative to palladium, especially for less reactive aryl chlorides.[18] Nickel catalysts, often in combination with ligands like bathophenanthroline, can effectively couple 2-chloropyridines with alkyl bromides in cross-electrophile reactions.[18] This methodology is highly valuable for introducing alkyl chains, a common motif in pharmaceuticals.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup: To an oven-dried flask, add this compound (or its ester derivative) (1.0 eq.), the desired boronic acid (1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3, 3.0 eq.). Rationale: The base is crucial for the transmetalation step of the catalytic cycle.

-

Solvent and Degassing: Add a solvent mixture, typically toluene and water or dioxane and water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes. Rationale: Degassing removes oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor by TLC or LC-MS.

-

Work-up and Purification: After cooling, separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography.

Chapter 4: Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine motif is a privileged scaffold found in numerous commercial products.[2] The unique properties conferred by the CF3 group—such as increased metabolic stability and lipophilicity—make it highly attractive for modulating the pharmacokinetic profiles of bioactive molecules.[1][3] this compound serves as a key intermediate, allowing for the systematic exploration of chemical space. For example, the carboxylic acid can be converted into an amide to mimic a peptide bond or interact with specific residues in a protein's active site, while the chloro group allows for the introduction of various aryl or alkyl groups via cross-coupling to probe different binding pockets. This dual functionality makes it an invaluable tool for lead optimization in drug development programs.[4][5][19]

Conclusion

This compound presents a sophisticated and highly useful reactivity profile for chemical synthesis. Its three principal reactive sites can be addressed with a high degree of selectivity under different reaction conditions. The C2-carboxylic acid is readily functionalized via standard amidation or esterification protocols, the C3-chloro group is an excellent handle for metal-catalyzed cross-coupling reactions, and the electron-deficient pyridine ring is primed for certain nucleophilic substitutions. A thorough understanding of these reactivity patterns allows researchers to strategically and efficiently construct complex molecular architectures for applications ranging from pharmaceuticals to advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Hammick reaction - Wikipedia [en.wikipedia.org]

- 13. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. 3-Pyridinecarboxylic acid, 2-(4-morpholinyl)-6-(trifluoromethyl)- synthesis - chemicalbook [chemicalbook.com]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jelsciences.com [jelsciences.com]

literature review on trifluoromethylpyridine derivatives

An In-depth Technical Guide to Trifluoromethylpyridine Derivatives: Synthesis, Properties, and Applications

Abstract

The trifluoromethylpyridine scaffold is a cornerstone of modern medicinal and agricultural chemistry. The strategic incorporation of a trifluoromethyl (CF₃) group onto the pyridine ring imparts a unique and powerful combination of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics. These features have been leveraged to develop a wide range of successful commercial products, from life-saving pharmaceuticals to highly effective crop protection agents. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, key properties, and diverse applications of trifluoromethylpyridine derivatives. We will delve into established and modern synthetic methodologies, explore the structure-activity relationships that drive biological efficacy, and present detailed case studies of prominent molecules. This document is designed to be a field-proven resource, grounding theoretical principles in practical, actionable insights and protocols.

Introduction: The Power of a Fluorinated Scaffold

The introduction of fluorine into organic molecules has become a transformative strategy in the design of bioactive compounds. The fluorine atom, being the most electronegative element, exerts profound effects on a molecule's properties despite its relatively small size, which is comparable to a hydrogen atom.[1] When three fluorine atoms are combined into a trifluoromethyl (-CF₃) group, these effects are amplified. The CF₃ group is strongly electron-withdrawing, possessing a Hammett constant (σₚ) of 0.54, which significantly alters the electronics of the aromatic ring to which it is attached.[2]

Key advantages conferred by the trifluoromethyl group include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile and a longer in-vivo half-life.[3][4]

-

Increased Lipophilicity: The CF₃ group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes and enhance its binding affinity to hydrophobic pockets in target proteins.[3]

-

Modulation of pKa: As a strong electron-withdrawing group, the CF₃ moiety lowers the pKa of the pyridine nitrogen, reducing its basicity. This can be crucial for optimizing drug absorption and minimizing off-target interactions.

-

Improved Target Binding: The CF₃ group can participate in unique, favorable interactions with biological targets, including dipole-dipole and orthogonal multipolar interactions, which can contribute to higher potency.[5]

When combined with the versatile pyridine ring—a privileged scaffold in its own right—the resulting trifluoromethylpyridine core structure is a powerful building block for creating novel and effective chemical entities. This has led to its prevalence in a remarkable number of commercial products, with over 20 agrochemicals and several pharmaceuticals featuring this key motif.[1][2]

Synthetic Methodologies

The synthesis of trifluoromethylpyridine derivatives can be broadly categorized into two main strategies: the construction of the pyridine ring using a CF₃-containing building block, or the introduction of the CF₃ group onto a pre-existing pyridine ring. Historically, industrial-scale synthesis has relied on harsh halogen exchange reactions starting from picoline (methylpyridine) precursors.[2][6]

Classical Synthesis from Picoline Precursors

The most established industrial route involves the free-radical chlorination of the methyl group of a picoline, followed by a halogen exchange (HALEX) reaction.

Workflow: Industrial Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

Caption: General industrial workflow for synthesizing a key trifluoromethylpyridine intermediate.

A common variation is the simultaneous vapor-phase chlorination and fluorination at high temperatures (>300°C) over transition metal-based catalysts.[1][7] This one-step reaction can provide good yields of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a crucial building block for herbicides such as fluazifop.[1][7]

Detailed Protocol: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine via HALEX

This protocol is adapted from established industrial methods for the final fluorination step.[5]

Objective: To synthesize 2,3-dichloro-5-(trifluoromethyl)pyridine from 2,3-dichloro-5-(trichloromethyl)pyridine.

Reagents:

-

2,3-dichloro-5-(trichloromethyl)pyridine (106.16 g, 0.4 mol)

-

Anhydrous Hydrogen Fluoride (HF) (180 g, 9.0 mol)

-

Mercuric Oxide (HgO) (as catalyst, added slowly)

-

Sodium Bicarbonate (aqueous solution for neutralization)

-

Dichloromethane (for extraction)

-

Anhydrous Sodium Sulfate (for drying)

Procedure:

-

To a suitable polyethylene reactor, add 2,3-dichloro-5-(trichloromethyl)pyridine (106.16 g, 0.4 mol) and anhydrous hydrogen fluoride (180 g, 9.0 mol).

-

Cool the mixture to -20 °C with stirring.

-

Over a period of 3 hours, slowly add the mercuric oxide catalyst. Caution: This reaction is exothermic. Carefully monitor the internal temperature, ensuring it does not exceed 35 °C.

-

After the catalyst addition is complete, continue to stir the reaction mixture for approximately 22 hours, or until the reaction mixture appears gray-white.

-

Upon completion, carefully filter the reaction mixture.

-

Neutralize the filtrate by slowly adding it to a stirred aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the dichloromethane under reduced pressure to yield the final product, 2,3-dichloro-5-(trifluoromethyl)pyridine.

Expected Outcome: This procedure is reported to achieve high conversion (>98%) and selectivity.[5]

Modern C-H Trifluoromethylation Methods

While effective for large-scale production, classical methods often lack regioselectivity and require harsh conditions. Modern synthetic chemistry has focused on the direct, late-stage C-H trifluoromethylation of pyridine rings under milder conditions. These reactions can be broadly categorized as radical, nucleophilic, or electrophilic.

-

Radical Trifluoromethylation: This is a powerful method for directly functionalizing heterocycles. The trifluoromethyl radical (•CF₃) can be generated from various sources, such as CF₃I or CF₃SO₂Cl (Langlois' reagent), often initiated by photoredox catalysis.[3][8] However, radical addition to pyridine often yields a mixture of 2-, 3-, and 4-substituted isomers, limiting its regioselectivity.[9][10]

-

Nucleophilic Trifluoromethylation: Reagents like trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent) can deliver a nucleophilic "CF₃⁻" equivalent. For pyridines, this reaction is typically selective for the 2- and 4-positions, which are electronically deficient.

-

Electrophilic Trifluoromethylation: Hypervalent iodine compounds, such as Togni's reagents, act as sources of an electrophilic "CF₃⁺" equivalent.[10][11] Recent advances have enabled the challenging 3-position-selective trifluoromethylation by first activating the pyridine ring via hydrosilylation, followed by reaction with a Togni reagent.[10]

Physicochemical and Pharmacokinetic Properties

The introduction of a CF₃ group dramatically alters the properties of the parent pyridine molecule. Understanding these shifts is critical for rational drug design.

Impact on Lipophilicity and Basicity

The CF₃ group significantly increases lipophilicity (logP) while decreasing the basicity (pKa) of the pyridine nitrogen. This dual effect is highly advantageous in drug design. Lower basicity can reduce unwanted interactions with acidic organelles (lysosomal trapping) and certain off-targets like the hERG channel, while higher lipophilicity can improve membrane permeability and oral absorption.[4]

Table 1: Comparison of Physicochemical Properties

| Compound | Molecular Formula | pKa (Predicted) | logP (Calculated) |

| Pyridine | C₅H₅N | 5.2 | 0.65 |

| 3-(Trifluoromethyl)pyridine | C₆H₄F₃N | 2.8 | 1.78 |

| 4-(Trifluoromethyl)pyridine | C₆H₄F₃N | 3.5 | 1.28 |

| 2-Chloro-5-(trifluoromethyl)pyridine | C₆H₃ClF₃N | 0.5 | 2.59 |

Note: pKa and logP values are representative and can vary based on the calculation method. The trend of decreasing pKa and increasing logP with trifluoromethylation is consistent.[4]

Metabolic Stability

As previously mentioned, the strength of the C-F bond makes the CF₃ group exceptionally stable to metabolic degradation. Furthermore, placing the CF₃ group at a position on the pyridine ring that is typically susceptible to metabolic oxidation (e.g., α- or α'-positions) can effectively block this pathway, protecting the entire molecule and extending its duration of action.[4][11]

Applications in Agrochemicals and Pharmaceuticals

The trifluoromethylpyridine scaffold is a validated "active fragment" found in numerous high-value commercial products.[12]

Agrochemicals: Herbicides, Fungicides, and Insecticides

The agrochemical industry was one of the first to heavily capitalize on trifluoromethylpyridine chemistry.[1][2]

-

Herbicides: The most prominent examples are the aryloxyphenoxypropionate ("fop") herbicides, such as Fluazifop-butyl and Haloxyfop-methyl . These are selective, post-emergence herbicides used to control grass weeds in broadleaf crops.[1][12][13] Their mechanism of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an essential enzyme in fatty acid synthesis in grasses.[1][12][14] Broadleaf plants have a different isoform of this enzyme, rendering them resistant.

Diagram: Mechanism of ACCase-Inhibiting Herbicides

Caption: Mechanism of action for 'fop' herbicides in susceptible grass species.

-

Fungicides: Fluazinam is a potent fungicide that utilizes a 2,3-dichloro-5-(trifluoromethyl)pyridine core. It acts by uncoupling mitochondrial oxidative phosphorylation, disrupting the energy production of the fungal cells.

-

Insecticides: Chlorfluazuron is an insect growth regulator that interferes with chitin synthesis, preventing insects from properly molting.

Pharmaceuticals: From HIV to Oncology

Trifluoromethylpyridine derivatives are integral to several approved drugs and numerous clinical candidates.

-

Antivirals: The most well-known example is Tipranavir (Aptivus®) , a non-peptidic HIV protease inhibitor.[6][15] It is particularly valuable as it remains effective against HIV strains that have developed resistance to other protease inhibitors.[6][16] Its non-peptidic nature and the presence of the trifluoromethylpyridine moiety contribute to its unique binding profile and potency.[16]

-

Kinase Inhibitors: The pyridine scaffold is a common feature in kinase inhibitors used in oncology. The trifluoromethyl group is often incorporated to enhance potency and improve pharmacokinetic properties. These compounds target dysregulated protein kinases that drive tumor growth and proliferation.[3][17][18]

Table 2: Biological Activity of Representative Trifluoromethylpyridine Derivatives

| Compound Name | Class | Target | Activity Metric | Value | Reference(s) |

| Tipranavir | Antiviral | HIV-1 Protease | Kᵢ | 8 pM | [2] |

| Tipranavir | Antiviral | HIV-1 (in cells) | IC₉₀ | 100 nM | [2] |

| Fluazifop-P | Herbicide | ACCase | - | - | [1][12] |

| PYK2 Inhibitor | Kinase Inhibitor | PYK2 | IC₅₀ | 10-20 fold selective vs FAK | [17] |

Note: IC₅₀ (Half maximal inhibitory concentration) and Kᵢ (Inhibition constant) are measures of potency; lower values indicate higher potency.[19]

Case Study: Tipranavir, a Second-Generation HIV Protease Inhibitor

The development of Tipranavir highlights the power of structure-based drug design and the strategic use of the trifluoromethylpyridine scaffold.

Background: The HIV protease enzyme is essential for the viral life cycle, cleaving large polyproteins into functional viral proteins required for assembling new, infectious virions.[16] First-generation protease inhibitors were highly effective but were susceptible to resistance mutations in the protease active site.

Discovery and Design: Tipranavir was discovered through a structure-based design approach.[2] It is a non-peptidic inhibitor, giving it a more flexible binding mode compared to its peptide-like predecessors. This flexibility allows it to better accommodate mutations in the protease active site, thereby retaining activity against resistant viral strains.[16] The trifluoromethylpyridine moiety plays a crucial role:

-

Potency: The sulfonamide linker connects the trifluoromethylpyridine group to a dihydropyrone core. This combination fits snugly into the enzyme's active site. Tipranavir exhibits extremely high enzymatic inhibition, with a Kᵢ value of just 8 pM.[2]

-

Pharmacokinetics: The lipophilic nature of the molecule, enhanced by the CF₃ group, contributes to its oral bioavailability, a key requirement for chronic HIV therapy.

-

Resistance Profile: The unique structure, distinct from other protease inhibitors, means that mutations conferring resistance to one drug do not necessarily affect Tipranavir's binding.[6][16]

Clinical Significance: Tipranavir, always co-administered with ritonavir (which boosts its concentration), is approved for treatment-experienced patients who have failed other therapies.[6] It represents a critical "salvage therapy" option, demonstrating the tangible clinical impact of advanced medicinal chemistry built upon the trifluoromethylpyridine core.

Challenges and Future Outlook

Despite the tremendous success of trifluoromethylpyridine derivatives, challenges remain. The industrial synthesis often requires harsh, high-temperature conditions and can generate significant by-products.[1][7] While modern C-H functionalization methods are elegant, achieving perfect regioselectivity, especially at the 3-position, remains an active area of research.[10] Furthermore, the cost of some fluorinating reagents can be a barrier to large-scale synthesis.

The future of this field is bright. New catalytic methods are continuously being developed to introduce the CF₃ group more efficiently and selectively.[11] The exploration of trifluoromethylpyridine derivatives is expanding into new therapeutic areas, including neurodegenerative diseases and inflammatory conditions. As our understanding of structure-activity relationships deepens, the trifluoromethylpyridine scaffold will undoubtedly remain a privileged and indispensable tool in the development of next-generation pharmaceuticals and agrochemicals.

References

- 1. Fluazifop - Wikipedia [en.wikipedia.org]

- 2. Structure-based discovery of Tipranavir disodium (PNU-140690E): a potent, orally bioavailable, nonpeptidic HIV protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. alfa-chemical.com [alfa-chemical.com]

- 6. Tipranavir - Wikipedia [en.wikipedia.org]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]

- 11. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 12. chemicalwarehouse.com [chemicalwarehouse.com]

- 13. Herbicidal Activity of Fluazifop-Butyl, Haloxyfop-Methyl, and Sethoxydim in Soil | Weed Science | Cambridge Core [cambridge.org]

- 14. invasive.org [invasive.org]

- 15. Tipranavir | C31H33F3N2O5S | CID 54682461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Tipranavir? [synapse.patsnap.com]

- 17. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. brimr.org [brimr.org]

- 19. IC50 - Wikipedia [en.wikipedia.org]

The Halogenated Pyridinecarboxylic Acids: A Technical Guide to Their Discovery, Synthesis, and Application

Abstract

The introduction of halogen atoms onto the pyridinecarboxylic acid scaffold has given rise to a class of molecules with profound impacts on agriculture and medicine. This in-depth technical guide provides a comprehensive overview of the discovery and history of halogenated pyridinecarboxylic acids, detailing their synthesis, mechanisms of action, and diverse applications. From their foundational role in the development of potent auxin-mimicking herbicides to their emergence as crucial building blocks in modern drug discovery, this guide offers researchers, scientists, and drug development professionals a thorough understanding of this important chemical family. Detailed experimental protocols, mechanistic insights, and analytical methodologies are presented to provide a practical and authoritative resource for those working in the field.

A Historical Perspective: From Pyridine's Discovery to Halogenated Derivatives

The story of halogenated pyridinecarboxylic acids is intrinsically linked to the broader history of pyridine chemistry. The parent heterocycle, pyridine, was first isolated in the 19th century from coal tar, marking a significant milestone in organic chemistry.[1] The structural elucidation of pyridine, a six-membered aromatic ring containing one nitrogen atom, opened the door to exploring its vast chemical space.[1]

Early investigations into pyridine chemistry focused on its fundamental reactivity and the synthesis of its simple derivatives. A pivotal moment in the history of pyridinecarboxylic acids was the first synthesis of nicotinic acid (pyridine-3-carboxylic acid) in 1867 through the oxidation of nicotine.[2] This discovery was not only a significant synthetic achievement but also laid the groundwork for understanding the biological importance of this structural motif, as nicotinic acid was later identified as vitamin B3.

The deliberate introduction of halogens onto the pyridine ring, a modification known to dramatically alter the physicochemical and biological properties of organic molecules, followed the increasing understanding of halogenation reactions. While pinpointing the absolute first synthesis of a halogenated pyridinecarboxylic acid is challenging, early methods for producing compounds like 2-chloronicotinic acid involved the chlorination of nicotinic acid N-oxide with reagents such as phosphorus oxychloride and phosphorus pentachloride.[3][4] These early synthetic explorations, though often low-yielding and requiring harsh conditions, were crucial in providing the first glimpses into the chemical possibilities offered by these halogenated building blocks.

The true potential of halogenated pyridinecarboxylic acids began to be realized in the mid-20th century with the burgeoning agrochemical and pharmaceutical industries. The discovery of the herbicidal activity of synthetic auxins in the 1940s spurred a search for new, more potent and selective molecules. This research led to the development of a new class of herbicides based on the pyridinecarboxylic acid scaffold, with halogenation proving to be a key feature for enhancing their biological activity.

The Agrochemical Revolution: Halogenated Pyridinecarboxylic Acids as Herbicides

The most significant historical and commercial impact of halogenated pyridinecarboxylic acids has been in the field of agriculture. Several key compounds have become indispensable tools for weed management in global food production.

Picloram: The Pioneer

First introduced in 1963, picloram (4-amino-3,5,6-trichloropicolinic acid) was a pioneering herbicide that demonstrated the potent and selective activity of halogenated pyridinecarboxylic acids.[5] It is a systemic herbicide effective against a wide range of broad-leaved weeds.[6]

Clopyralid: A Selective Successor

Launched commercially in 1975, clopyralid (3,6-dichloro-2-pyridinecarboxylic acid) offered a more selective weed control spectrum, particularly effective against thistles and clovers.[7]

Aminopyralid: A Modern Advancement

First registered for use in 2005, aminopyralid (4-amino-3,6-dichloropyridine-2-carboxylic acid) represents a more recent development in this class of herbicides.[8] It provides excellent control of broadleaf weeds, especially invasive species.[8]

Mechanism of Action: Synthetic Auxins

Picloram, clopyralid, and aminopyralid all belong to the group of herbicides known as synthetic auxins.[9] They mimic the action of the natural plant hormone indole-3-acetic acid (IAA), but are more resistant to degradation within the plant.[10] This leads to a state of uncontrolled and disorganized growth in susceptible plants.[3]

At the molecular level, these herbicides bind to auxin receptors, primarily the F-box protein TIR1/AFB family of receptors.[10] This binding event triggers a signaling cascade that leads to the degradation of Aux/IAA repressor proteins.[10] The removal of these repressors unleashes auxin response factors (ARFs), which in turn activate the transcription of a host of genes involved in cell division, elongation, and differentiation.[10] The sustained and unregulated activation of these pathways ultimately leads to the death of the plant.

Caption: Mechanism of action of synthetic auxin herbicides.

Synthesis of Key Halogenated Pyridinecarboxylic Acids

The industrial production of these herbicides relies on robust and scalable synthetic routes. While numerous variations exist, the core methodologies often involve multi-step processes starting from simple pyridine derivatives.

Synthesis of 2-Chloronicotinic Acid

A common intermediate, 2-chloronicotinic acid, can be synthesized from nicotinic acid. The process involves an initial oxidation to nicotinic acid N-oxide, followed by chlorination.[3]

Experimental Protocol: Synthesis of 2-Chloronicotinic Acid [4]

-

N-Oxidation: Nicotinic acid is treated with hydrogen peroxide to form nicotinic acid N-oxide.

-

Chlorination: A mixture of phosphorus oxychloride and phosphorus trichloride is prepared, and chlorine gas is introduced while maintaining the temperature at approximately 60°C.

-

Nicotinic acid N-oxide is added in portions to the cooled chlorinating mixture.

-

The reaction mixture is heated to 100-105°C for 1-1.5 hours.

-

After the reaction is complete, excess phosphorus oxychloride is removed under reduced pressure.

-

The residue is cooled, and water is added to precipitate the 2-chloronicotinic acid product.

Synthesis of Aminopyralid

A representative synthesis of aminopyralid starts from 4-amino-3,5,6-trichloropyridine-2-carboxylic acid.[11]

Experimental Protocol: Synthesis of Aminopyralid [11]

-

Reaction Setup: 50.8 g of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid is mixed with 500 ml of water in a high-pressure reactor equipped with a magnetic stirrer, thermometer, and exhaust pipe.

-

Base Addition: 66.7 g of 30% sodium hydroxide solution is added.

-

Catalyst Addition: 2 g of 5% Pd/C catalyst is added to the reactor.

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to 0.2 MPa. The temperature is raised to 50°C, and the hydrogen pressure is increased to 0.3 MPa.

-

Reaction Monitoring: The reaction is stirred for 20 hours and monitored by HPLC for completion.

-

Workup: After cooling, the catalyst is filtered off. The filtrate is acidified to pH 1-2 with 30% hydrochloric acid.

-

Isolation: The solution is cooled to induce crystallization. The precipitate is collected by centrifugation and washed with hot water to yield 4-amino-3,6-dichloropyridine-2-carboxylic acid (aminopyralid).

Caption: General workflow for the synthesis of Aminopyralid.

Halogenated Pyridinecarboxylic Acids in Drug Discovery

The same electronic and steric properties that make halogenated pyridinecarboxylic acids effective herbicides also render them valuable scaffolds in medicinal chemistry. The introduction of halogens, particularly fluorine, can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[12]

Kinase Inhibitors

The pyridine ring is a common motif in kinase inhibitors, and halogenation can be used to fine-tune their activity and selectivity.[10][11][12][13] For example, pyridine-based compounds have been investigated as inhibitors of ROCK (Rho-associated kinase) and PIM-1 kinase, both of which are implicated in cancer.[10][11][13] The synthesis of these inhibitors often involves coupling reactions where the halogenated pyridine acts as a key building block.[11]

Anti-inflammatory Agents

Derivatives of halogenated pyridinecarboxylic acids have also shown promise as anti-inflammatory agents.[14][15][16] The pyridinecarboxylic acid moiety can serve as a pharmacophore that interacts with biological targets involved in the inflammatory cascade.

Synthesis of Fluorinated Nicotinic Acid Derivatives

The synthesis of fluorinated nicotinic acid derivatives often requires specialized fluorinating reagents and conditions. An early method for the preparation of 5-fluoronicotinic acid involved the oxidation of 3-fluoroquinoline followed by decarboxylation.[17][18]

Experimental Protocol: Synthesis of 5-Fluoronicotinic Acid (via Oxidation-Decarboxylation) [18]

-

Oxidation: 3-Fluoroquinoline is oxidized to 5-fluoroquinolinic acid using an oxidizing agent such as potassium permanganate or nitric acid.

-

Isolation of Intermediate: The resulting 5-fluoroquinolinic acid is isolated, for example, as its monosodium salt.

-

Decarboxylation: The purified 5-fluoroquinolinic acid is heated under vacuum to induce decarboxylation, yielding 5-fluoronicotinic acid which can be further purified by recrystallization.

Analytical Characterization

The unambiguous identification and quantification of halogenated pyridinecarboxylic acids are crucial for quality control, environmental monitoring, and research. A combination of chromatographic and spectroscopic techniques is typically employed.

Mass Spectrometry (MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of these compounds, offering high sensitivity and selectivity.[9][19][20][21] This technique is widely used for detecting herbicide residues in environmental and food samples.[20]